4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid
Description
4-(4-Ethoxy-2-nitroanilino)-4-oxobutanoic acid (IUPAC name: 4-[(4-ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid) is a succinamic acid derivative with the molecular formula C₁₂H₁₄N₂O₆ and a molecular weight of 282.252 g/mol . Its structure features a butanoic acid backbone substituted with a 4-ethoxy-2-nitroanilino group at the 4-position. This compound is cataloged under ChemSpider ID 2207032 and MDL number MFCD02173965 .
Properties
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-2-20-8-3-4-9(10(7-8)14(18)19)13-11(15)5-6-12(16)17/h3-4,7H,2,5-6H2,1H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNUJOFBQCYFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then reacted with succinic anhydride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction .
Chemical Reactions Analysis
4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The anilino group can be oxidized to form corresponding quinones under oxidative conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The anilino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
The structural and functional diversity of succinamic acid derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituents, molecular properties, and synthesis routes.
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid (C₁₀H₁₀N₂O₅, MW: 238.20 g/mol) Differs by lacking the ethoxy group and having a nitro group only at the para position.
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid (C₁₂H₁₅NO₄, MW: 237.25 g/mol) Contains a para-ethoxy group but lacks the ortho-nitro substituent. The absence of the nitro group reduces electron-withdrawing effects, leading to a lower acidity (pKa ~4.73) compared to the target compound .
4-[(3-Methoxyphenyl)amino]-4-oxobutanoic acid (C₁₁H₁₃NO₄, MW: 223.23 g/mol) Methoxy (-OCH₃) substituent at the meta position instead of para-ethoxy and nitro groups. Altered electronic effects due to the methoxy group’s weaker electron-donating capacity compared to ethoxy .
Functional Group Variations
The methyl group on the aniline ring enhances lipophilicity (logP ~2.81) compared to the nitro-containing target compound .
4-[4-(Azepan-1-yl)anilino]-4-oxobutanoic acid (C₁₆H₂₂N₂O₃, MW: 290.36 g/mol) Incorporates a bulky azepane (7-membered ring) substituent, significantly increasing steric hindrance and molecular weight. The tertiary amine in azepane may enhance solubility in acidic environments .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | logP | pKa |
|---|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₄N₂O₆ | 282.25 | 4-Ethoxy-2-nitroanilino | N/A | ~1.24† | N/A |
| 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid | C₁₀H₁₀N₂O₅ | 238.20 | 4-Nitroanilino | N/A | ~0.05‡ | N/A |
| 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid | C₁₂H₁₅NO₄ | 237.25 | 4-Ethoxyanilino | 166.5 | 1.24 | 4.73 |
| (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid | C₁₁H₁₁NO₃ | 205.21 | 4-Methylanilino, α,β-unsaturated | N/A | 2.81 | N/A |
†Predicted density from ; ‡Estimated based on nitro group polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
